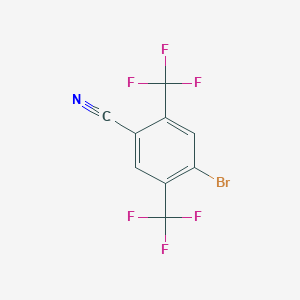

4-Bromo-2,5-bis(trifluoromethyl)benzonitrile

Description

Properties

IUPAC Name |

4-bromo-2,5-bis(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2BrF6N/c10-7-2-5(8(11,12)13)4(3-17)1-6(7)9(14,15)16/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVNHDZWPLIPGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)Br)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2BrF6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

Palladium-catalyzed cyanation is a robust method for introducing nitrile groups into aromatic systems. For 4-bromo-2,5-bis(trifluoromethyl)benzonitrile, this approach typically starts with a brominated trifluoromethylbenzene precursor. The cyanation employs non-toxic cyanide sources like potassium hexacyanoferrate(II) (K[Fe(CN)]) under mild conditions.

Optimized Protocol

Mechanistic Insights

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by ligand exchange with the cyanide source. Reductive elimination releases the nitrile product, regenerating the Pd catalyst. The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the aryl halide, facilitating oxidative addition.

Rosenmund-von Braun Reaction for Cyanation

Classical Approach

The Rosenmund-von Braun reaction substitutes aryl halides with cyano groups using copper(I) cyanide (CuCN) at elevated temperatures. This method is effective for electron-deficient substrates due to the -I effect of trifluoromethyl groups.

Procedure and Conditions

Limitations and Modifications

-

Side Reactions : Homocoupling of aryl halides may occur, reducing efficiency.

-

Improvements : Adding catalytic iodine (I) suppresses side reactions by stabilizing Cu(I) intermediates.

Sequential Halogenation and Trifluoromethylation

Bromination of Prefunctionalized Arenes

This two-step strategy involves introducing bromine and trifluoromethyl groups sequentially.

Step 1: Bromination of 2,5-Bis(trifluoromethyl)benzonitrile

Step 2: Trifluoromethylation via Ullmann Coupling

Challenges

-

Functional Group Compatibility : The nitrile group must withstand harsh trifluoromethylation conditions.

-

Purification : Column chromatography is required to separate regioisomers.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-bis(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

Reduction Reactions: The nitrile group can be reduced to an amine under specific conditions.

Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include lithium aluminum hydride for reduction, organolithium reagents for substitution, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while reduction can produce corresponding amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Potential

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making 4-Bromo-2,5-bis(trifluoromethyl)benzonitrile a candidate for pharmaceutical applications. Compounds with similar structures have demonstrated antimicrobial and antifungal activities, suggesting that this compound may also exhibit biological properties worth exploring.

Case Study: Interaction Studies

Research into the interactions of this compound with biological macromolecules (like proteins and nucleic acids) is essential for understanding its mechanism of action if developed as a pharmaceutical agent. For instance, studies may investigate its potential as an inhibitor or modulator in biochemical pathways.

Agrochemicals

Pesticide Development

Due to its biological activity, there is potential for this compound to be utilized in developing agrochemicals such as pesticides or herbicides. The electron-withdrawing nature of the trifluoromethyl groups can enhance the efficacy of these compounds by improving their interaction with target organisms.

Materials Science

Synthesis of Functional Materials

The unique properties of this compound make it suitable for synthesizing advanced materials. Its structure allows for the incorporation into polymers or other composite materials that require specific thermal or electrical properties. Research indicates that fluorinated compounds can impart desirable characteristics such as chemical resistance and stability under harsh conditions.

Comparison with Related Compounds

To better understand the unique features and potential applications of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Similarity Index | Unique Features |

|---|---|---|---|

| 4-Bromo-3-(trifluoromethyl)benzonitrile | C10H4BrF6N | 0.90 | Different position of trifluoromethyl group |

| 3-Bromo-5-(trifluoromethyl)benzonitrile | C10H4BrF6N | 1.00 | Similar structure but different bromine position |

| 2-Bromo-4-(trifluoromethyl)benzonitrile | C10H4BrF6N | 0.92 | Variation in bromine position |

| This compound | C10H3BrF6N | 1.00 | Unique arrangement enhancing reactivity |

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-bis(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The presence of trifluoromethyl groups enhances its lipophilicity and ability to penetrate biological membranes. This compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations: Halogens vs. Functional Groups

The following table compares key structural analogs, highlighting differences in substituents, physical properties, and applications:

Electronic and Reactivity Profiles

- Trifluoromethyl vs. Halogen Substituents : The -CF₃ group is more electron-withdrawing than halogens like -F or -Br, reducing electron density in the aromatic ring and directing electrophilic substitution. For example, 4-Bromo-2,5-difluorobenzonitrile (similarity score 0.91) is less reactive in Suzuki couplings compared to the target compound due to weaker electron withdrawal .

- Nitrile vs. Carboxylic Acid : The nitrile group in the target compound enhances dipole interactions and participates in nucleophilic additions, whereas the carboxylic acid in 4-Bromo-2,5-bis(trifluoromethyl)benzoic acid enables salt formation or esterification .

Biological Activity

4-Bromo-2,5-bis(trifluoromethyl)benzonitrile is a fluorinated aromatic compound notable for its unique electronic properties due to the presence of bromine and trifluoromethyl groups. The compound's chemical formula is , with a molecular weight of approximately 318.01 g/mol. While specific biological activity data for this compound is limited, understanding its potential biological implications is crucial given the increasing interest in fluorinated compounds in medicinal chemistry.

The trifluoromethyl groups in this compound enhance its lipophilicity and metabolic stability, which can significantly influence its biological activity. These properties often correlate with increased antimicrobial and antifungal activities observed in similar compounds.

Biological Activity Overview

Though direct studies on this compound are scarce, research on structurally similar compounds provides insights into its potential biological activities:

- Antimicrobial Activity : Compounds with trifluoromethyl groups have been reported to exhibit significant antimicrobial properties. For example, studies on related trifluoromethylated benzonitriles indicate that these compounds can inhibit bacterial growth effectively due to their ability to disrupt cell membrane integrity.

- Antiviral Potential : Some fluorinated compounds have demonstrated antiviral activity against various viruses, including influenza and coronaviruses. The electron-withdrawing nature of trifluoromethyl groups may enhance interactions with viral proteins or host cell receptors.

Comparative Analysis of Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Chemical Formula | Similarity Index | Unique Features |

|---|---|---|---|

| 4-Bromo-3-(trifluoromethyl)benzonitrile | C8H3BrF3N | 0.90 | Different position of trifluoromethyl group |

| 3-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | 1.00 | Similar structure but different bromine position |

| 2-Bromo-4-(trifluoromethyl)benzonitrile | C8H3BrF3N | 0.92 | Variation in bromine position |

| 2-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | 0.90 | Another positional isomer |

These compounds illustrate the diversity within this class of chemicals while emphasizing the unique positioning of functional groups in this compound that may influence its chemical behavior and applications.

Case Studies and Research Findings

- Antimicrobial Studies : A study exploring the antimicrobial efficacy of various trifluoromethylated compounds found that those with higher lipophilicity exhibited enhanced activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could potentially share similar antimicrobial properties.

- Antiviral Research : Research into antiviral agents has highlighted several trifluoromethyl-containing compounds as promising candidates due to their ability to inhibit viral replication mechanisms. For instance, studies on benzimidazole derivatives indicated effective inhibition of RNA-dependent RNA polymerases, which could be a target for further investigation regarding the antiviral potential of this compound.

- Interaction Studies : Investigating the interactions of fluorinated compounds with biological macromolecules can provide insights into their mechanisms of action. Future studies focusing on the binding affinity of this compound to proteins or nucleic acids could elucidate its potential as a pharmaceutical agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-Bromo-2,5-bis(trifluoromethyl)benzonitrile?

- Methodological Answer : A viable route involves functionalizing pre-halogenated benzotrifluoride precursors. For example, nitrile groups can be introduced via cyanation reactions, while bromination is achieved using bromine sources like NBS (N-bromosuccinimide) under controlled conditions. Evidence from analogous compounds (e.g., 3,5-bis(trifluoromethyl)benzonitrile) suggests hydrolysis of nitriles to amides using K₂CO₃ and H₂O₂ as a critical step . Optimization of reaction parameters (temperature, catalyst, solvent polarity) is essential to mitigate steric hindrance from trifluoromethyl groups.

Q. Which analytical techniques are optimal for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for confirming trifluoromethyl group integrity, while ¹H/¹³C NMR resolves aromatic substitution patterns.

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (e.g., Waters Spherisorb ODS-2) with UV detection at 254 nm for purity analysis. Retention times for nitrile derivatives typically range 3–7 minutes under gradient elution .

- Elemental Analysis : Validate stoichiometry, particularly for bromine and fluorine content.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent moisture absorption and bromine loss. Trifluoromethyl groups are hydrolytically stable under neutral conditions but may degrade in strongly acidic/basic environments. Monitor for decomposition via periodic TLC or HPLC .

Advanced Research Questions

Q. How can discrepancies in purity data from different suppliers be resolved?

- Methodological Answer : Cross-validate purity using orthogonal methods:

- HPLC vs. GC-MS : Compare retention times and mass spectra to rule out co-eluting impurities.

- Quantitative NMR (qNMR) : Integrate proton signals against a certified internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify purity independently .

- Thermogravimetric Analysis (TGA) : Assess residual solvents or non-volatile impurities.

Q. What challenges arise in palladium-catalyzed cross-coupling reactions involving this compound?

- Methodological Answer : The bromine substituent is a competent leaving group, but steric bulk from trifluoromethyl groups may impede catalyst accessibility. Mitigation strategies:

- Catalyst Selection : Use bulky ligands (e.g., XPhos, SPhos) to enhance oxidative addition efficiency.

- Solvent Optimization : High-polarity solvents (DMF, DMSO) improve solubility but may require elevated temperatures (80–120°C).

- Microwave-Assisted Synthesis : Accelerate reaction rates for sluggish couplings .

Q. How can researchers characterize degradation products under stressed conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (60–80°C), UV light, or acidic/alkaline conditions.

- LC-HRMS : Identify degradation products via accurate mass measurements (e.g., debromination or nitrile hydrolysis to carboxylic acids).

- Isotopic Labeling : Use deuterated solvents to track hydrogen exchange in hydrolyzed byproducts .

Q. What strategies optimize regioselective functionalization of the aromatic ring?

- Methodological Answer :

- Directed Ortho-Metalation (DoM) : Use the nitrile group as a directing group for lithiation, followed by electrophilic quenching.

- Protecting Groups : Temporarily mask reactive sites (e.g., silyl protection of hydroxyl derivatives) to direct substitution to desired positions.

- Computational Modeling : DFT calculations predict electron density maps to guide substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.